REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1N=C(N(C)C)N=[C:6](N(C)C)[N:5]=1)C.N[C@H:17]([CH:22]=[O:23])CCSC.[OH2:24]>S([O-])([O-])(=O)=O.[Cu+2].[Cl-].[Zn+2].[Cl-].[Ni](Cl)Cl>[CH:1]1[N:2]=[CH:4][NH:5][C:6]=1[CH2:17][C:22]([OH:23])=[O:24] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
|
Name
|
Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed through with the same volume of equilibrium buffer (PBS/1M NaCl)
|
Type
|
ADDITION
|
Details
|
NaCl was added to the concentrated
|
Type
|
CUSTOM
|
Details
|
dialysed supernatant to a final concentration of 1M
|
Type
|
CUSTOM
|
Details
|
the unbound material collected
|
Type
|
WASH
|
Details
|
Competitive elution
|
Type
|
CUSTOM
|
Details
|
collecting 250 ml batchwise of bound product at each step
|
Name
|
|
Type
|
|
Smiles
|
C1=C(NC=N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |